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molecular formula C18H37Cl B165108 1-Chlorooctadecane CAS No. 3386-33-2

1-Chlorooctadecane

Cat. No. B165108
M. Wt: 288.9 g/mol
InChI Key: VUQPJRPDRDVQMN-UHFFFAOYSA-N
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Patent
US07812251B2

Procedure details

Into a 300-mL flask equipped with a mechanical stirrer, N2 inlet, pressure-equalizing addition funnel which is thermostated in oil bath, were added 14.8 g of sodium amide (0.38 mol) and 64.0 mL of 4-methylpyridine (61.1 g, 0.656 mol). The mixture was stirred under N2 for 1 h while a color change to deep red was observed. A 110-mL sample of n-octadecyl chloride (95.0 g; 0.33 mol) was added to the rapidly stirred reaction mixture over a period of 1.5 h. Shortly after addition was begun, the reaction mixture was warmed to 60° C. to prevent solidification and was subsequently stirred overnight at 100° C. The reaction mixture was cooled to room temperature, diluted with 200 mL of chloroform, washed three times with 200 mL of H2O, and reduced to dryness with the rotary evaporator. The resultant dark brown product was vacuum distilled three times at 0.07 mmHg to finally afford 48.8 g of constant-boiling (180° C. (0.07 mmHg)), white, waxy solid (0.141 mol, 43% yield based on n-octadecyl chloride). Anal. Calcd for C24H43N: C, 83.41; H, 12.54; N, 4.05. Found: C, 83.6; H, 12.7; N, 4.0. MS (ESIMS): m/z: 345.3.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1.[CH2:10](Cl)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27]>C(Cl)(Cl)Cl>[CH2:3]([C:4]1[CH:9]=[CH:8][N:7]=[CH:6][CH:5]=1)[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
64 mL
Type
reactant
Smiles
CC1=CC=NC=C1
Step Two
Name
Quantity
95 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under N2 for 1 h while a color change to deep red
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 300-mL flask equipped with a mechanical stirrer, N2 inlet, pressure-equalizing addition funnel which
ADDITION
Type
ADDITION
Details
Shortly after addition
WAIT
Type
WAIT
Details
was subsequently stirred overnight at 100° C
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed three times with 200 mL of H2O
CUSTOM
Type
CUSTOM
Details
reduced to dryness with the rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
distilled three times at 0.07 mmHg to finally afford 48.8 g of constant-boiling (180° C. (0.07 mmHg))

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCCC)C1=CC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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